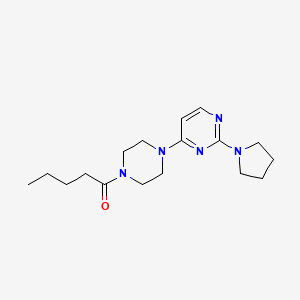

![molecular formula C20H20ClN3O4 B5543656 3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that are often explored for their potential in various applications due to their unique molecular structure. Compounds like this are typically synthesized for research into their physical and chemical properties, which can include reactivity, stability, and interactions with other molecules.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of similar oxadiazole derivatives involves reactions like the coupling of aromatic acids with hydrazides followed by cyclization to form the oxadiazole ring (Jia-Hui Chen et al., 2004). These methods highlight the complexity and the precision required in organic synthesis to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and the spatial geometry of the molecular framework. For instance, studies have detailed intramolecular hydrogen bonding and intermolecular interactions that influence the stability and reactivity of the compound (Zhi-Qian Liu et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds with oxadiazole rings or similar functional groups can vary widely, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions. The reactivity can be influenced by substituents on the aromatic rings, as seen in the oxidation reactions of related compounds (S. Adolphe-Pierre et al., 1998).

Applications De Recherche Scientifique

Organochlorine Compounds

Research on organochlorine compounds, for example, has shown their presence in human milk, reflecting environmental contamination and exposure levels over time. One study highlighted the decreasing levels of organochlorine compounds in human milk over 20-30 years, contrasting with increasing levels of polybrominated diphenyl ethers (PBDEs), indicating shifting environmental contamination patterns (Norén & Meironyte, 2000).

Pesticides and Public Health

Exposure to organophosphorus and pyrethroid pesticides has been studied in various populations, including children, to understand the extent of environmental exposure. A cross-sectional study in South Australia found widespread chronic exposure to these pesticides among preschool children, with the presence of pesticides' metabolites detected in urine samples. This study emphasized the need for public health policies to regulate the use of such chemicals (Babina et al., 2012).

Advanced Glycation and Lipoxidation Products

Dicarbonyl compounds like glyoxal and methylglyoxal are of interest due to their role in forming advanced glycation end products (AGEs) and lipoxidation end products, which are implicated in various diseases, including diabetes and uremia. A study on the presence of imidazolium crosslinks in serum proteins of uremic patients highlighted increased oxidative stress in uremia, indicating the broader implications of reactive compounds in health (Odani et al., 1998).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O4/c1-12-5-6-14(9-15(12)21)20(25)24(2)11-18-22-19(23-28-18)13-7-8-16(26-3)17(10-13)27-4/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHFYWHYPOLRDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)

![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)

![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)

![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)